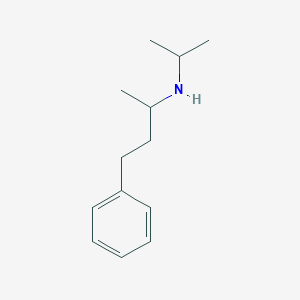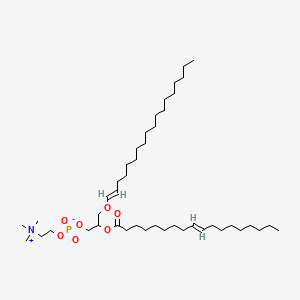
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is a complex lipid molecule belonging to the class of glycerophospholipids. It is characterized by the presence of a long-chain unsaturated fatty acid, oleic acid, and a phosphocholine head group. This compound is significant in various biological processes and is a key component of cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine typically involves the esterification of glycerol with oleic acid, followed by the introduction of the phosphocholine group. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified using techniques like column chromatography to ensure high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale esterification and phosphatidylation processes. The use of continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the unsaturated bonds in the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphocholine group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated glycerophospholipids.
Substitution: Various phospholipid derivatives with different head groups.
Wissenschaftliche Forschungsanwendungen
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid oxidation and membrane dynamics.
Biology: Plays a crucial role in cell membrane structure and function, and is used in studies related to membrane fluidity and signaling.
Medicine: Investigated for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the formulation of cosmetics and pharmaceuticals for its emulsifying properties
Wirkmechanismus
The mechanism of action of 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine involves its incorporation into cell membranes, where it influences membrane fluidity and permeability. It interacts with various membrane proteins and receptors, modulating their activity and affecting cellular signaling pathways. The compound’s unsaturated fatty acid chains allow for greater flexibility and fluidity in the membrane, which is crucial for proper cell function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoyl)-sn-glycero-3-phosphoethanolamine
- 1-(1Z-Octadecenyl)-2-(9Z-octadecenoyl)-sn-glycero-3-phosphoserine .
Uniqueness
1-(1Z-Octadecenyl)-2-oleoyl-sn-glycero-3-phosphocholine is unique due to its specific combination of an unsaturated fatty acid and a phosphocholine head group. This structure imparts distinct biophysical properties, such as enhanced membrane fluidity and specific interactions with membrane proteins, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C44H86NO7P |
|---|---|
Molekulargewicht |
772.1 g/mol |
IUPAC-Name |
[3-[(E)-octadec-1-enoxy]-2-[(E)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H86NO7P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-39-49-41-43(42-51-53(47,48)50-40-38-45(3,4)5)52-44(46)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,36,39,43H,6-20,22,24-35,37-38,40-42H2,1-5H3/b23-21+,39-36+ |
InChI-Schlüssel |
DSWOVBIRJNAJAF-MKQSQOIWSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC/C=C/OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




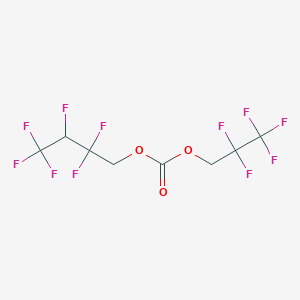

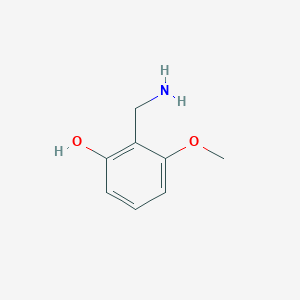
![5H-Spiro[dibenzo[c,h]acridine-7,9'-fluoren]-5-one](/img/structure/B12090479.png)
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
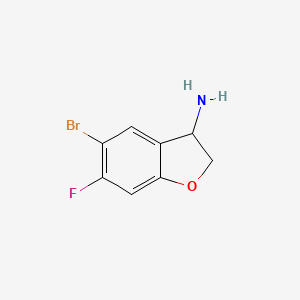
![4-Hydroxy-2-[4-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B12090502.png)

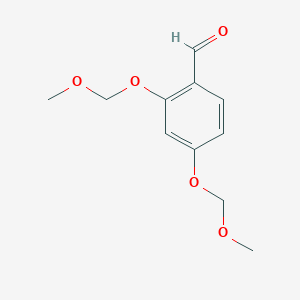
![4-{2-[(2-Fluorophenyl)methoxy]ethyl}piperidine](/img/structure/B12090510.png)
